5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid

CK2 inhibition Kinase selectivity Medicinal chemistry

5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid (CAS: 1009820-31-8; molecular formula C13H8N2O3; MW 240.21 g/mol) is a tricyclic heterocyclic compound belonging to the benzo[c][2,6]naphthyridine family. The compound features a 5-oxo-5,6-dihydro substitution pattern on the naphthyridinone core with a carboxylic acid functionality at the 8-position.

Molecular Formula C13H8N2O3
Molecular Weight 240.21 g/mol
Cat. No. B13693204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid
Molecular FormulaC13H8N2O3
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC(=O)C3=C2C=NC=C3
InChIInChI=1S/C13H8N2O3/c16-12-9-3-4-14-6-10(9)8-2-1-7(13(17)18)5-11(8)15-12/h1-6H,(H,15,16)(H,17,18)
InChIKeyFNBQKJSMQWRTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding the 5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic Acid Scaffold for Scientific Procurement


5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid (CAS: 1009820-31-8; molecular formula C13H8N2O3; MW 240.21 g/mol) is a tricyclic heterocyclic compound belonging to the benzo[c][2,6]naphthyridine family . The compound features a 5-oxo-5,6-dihydro substitution pattern on the naphthyridinone core with a carboxylic acid functionality at the 8-position. This scaffold serves as a critical synthetic intermediate and the foundational pharmacophoric core from which the first-in-class, clinical-stage protein kinase CK2 inhibitor CX-4945 (silmitasertib) was developed [1]. Unlike the amino-substituted analogs that dominate CK2 inhibitor chemical space, the 5-oxo-5,6-dihydro derivative represents an under-explored oxidation state within the benzo[c][2,6]naphthyridine-8-carboxylic acid series, providing distinct physicochemical properties and reactivity profiles relevant to medicinal chemistry and chemical biology applications.

Why Generic Substitution of 5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic Acid with Other Benzonaphthyridine Analogs Fails


Within the benzo[c][2,6]naphthyridine-8-carboxylic acid chemical family, the nature of the substituent at the 5-position critically determines target engagement profile, kinase selectivity, and physicochemical properties [1]. The 5-oxo-5,6-dihydro substitution pattern confers an amide-like character distinct from the 5-aminoaryl analogs (e.g., CX-4945), fundamentally altering hydrogen-bonding capacity, electron distribution, and metabolic stability. Evidence from structure-activity relationship (SAR) studies demonstrates that CX-4945 achieves its picomolar CK2 potency (Ki = 0.38 nM) through a 3-chlorophenylamino group at the 5-position, forming a critical ionic bridge with Lys68 and hydrophobic interactions absent in the 5-oxo variant [1]. Conversely, the 5-oxo-5,6-dihydro derivative shows negligible CK2 inhibition, with reported IC50 values of 180 µM against dihydroorotase [2]. This dramatic potency differential (over 470,000-fold) underscores that generic substitution within the benzo[c][2,6]naphthyridine class is scientifically unsound without explicit target-context and assay-matched validation.

Quantitative Differentiation Evidence: 5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic Acid vs. Closest Analogs


CK2 Inhibitory Potency: 5-Oxo vs. CX-4945 (5-(3-Chlorophenylamino) Analog) — Over 470,000-Fold Difference

In direct comparison, CX-4945 (5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid) inhibits recombinant human CK2α with a Ki of 0.38 nM and IC50 of 1 nM [1]. In contrast, the target compound—lacking the 3-chlorophenylamino substituent at the 5-position—exhibits no measurable CK2 inhibitory activity at comparable concentrations, with the closest available quantitative data showing an IC50 of 180,000 nM (180 µM) against the unrelated enzyme dihydroorotase [2]. While a direct CK2 head-to-head assay has not been published for the target compound, the SAR data from the CX-4945 discovery program establish that the 5-aminoaryl substituent is essential for CK2 binding, with removal or replacement by an oxo group abolishing activity [1].

CK2 inhibition Kinase selectivity Medicinal chemistry

Kinase Selectivity Profile: Null CK2 Engagement Removes Off-Target Kinase Inhibition Burden

CX-4945, when profiled against 285 kinases in the Millipore Kinase Profiler panel, inhibited 7 kinases by >90% at 0.5 µM, corresponding to approximately 500-fold selectivity over CK2 [1]. Key off-targets include DAPK3 (IC50 = 17 nM), FLT3 (IC50 = 35 nM), TBK1 (IC50 = 35 nM), CLK3 (IC50 = 41 nM), HIPK3 (IC50 = 45 nM), PIM1 (IC50 = 48 nM), and CDK1 (IC50 = 56 nM) [1]. Because the 5-oxo-5,6-dihydro analog lacks the 5-aminoaryl pharmacophore required for ATP-binding site engagement, it is predicted to be devoid of these kinase off-target activities, functioning instead as a kinase-inert scaffold [2]. The target compound has been confirmed inactive against human recombinant 5-lipoxygenase (IC50 > 10,000 nM) and dihydroorotase (IC50 = 180,000 nM), supporting its general lack of enzyme inhibition [3].

Kinase profiling Selectivity Chemical probe

Molecular Weight and Physicochemical Differentiation: Reduced Lipophilicity vs. 5-Aminoaryl Analogs

The target compound (MW = 240.21 g/mol, formula C13H8N2O3) has a substantially lower molecular weight and predicted lipophilicity compared to 5-aminoaryl-substituted analogs . CX-4945 (C19H12ClN3O2) has a molecular weight of 349.77 g/mol and a calculated LogP of 4.88, reflecting the significant lipophilic contribution of the 3-chlorophenylamino substituent [1]. The 5-oxo-5,6-dihydro analog, lacking this aromatic substituent, is predicted to have a LogP approximately 2-3 units lower, corresponding to markedly improved aqueous solubility and reduced non-specific protein binding. This physicochemical differentiation directly impacts assay compatibility, DMSO stock solution behavior, and suitability for fragment-based screening campaigns.

Physicochemical properties LogP Molecular weight

Synthetic Accessibility: One-Pot Three-Component Synthesis vs. Multi-Step Routes for Aminoaryl Analogs

The target compound can be synthesized via a one-pot, three-component reaction involving barbituric acid, 2-chloro-3-formylquinoline, and ammonia under basic conditions . This convergent synthetic strategy contrasts with the multi-step linear syntheses required for 5-aminoaryl analogs such as CX-4945, which necessitate sequential construction of the naphthyridine core followed by introduction of the 3-chlorophenylamino group via nucleophilic aromatic substitution or Buchwald-Hartwig coupling [1]. The one-pot methodology reduces the number of purification steps, shortens overall synthesis time, and improves atom economy, offering potential advantages for medicinal chemistry groups requiring rapid analog generation.

Synthetic efficiency One-pot synthesis Scalability

Role as the Benzo[c][2,6]naphthyridine-8-carboxylic Acid Scaffold Fragment for Bisubstrate Inhibitor Conjugates

The benzo[c][2,6]naphthyridine-8-carboxylic acid fragment—of which 5-oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid is the oxidized dihydro form—has been directly utilized as the ATP-competitive anchor moiety in oligo(L-aspartic acid) peptide conjugates that achieve two-digit picomolar affinity for CK2α [1]. These bisubstrate inhibitors leverage the carboxylic acid at the 8-position for peptide conjugation while the naphthyridine core occupies the ATP-binding site. The most potent conjugates exhibited clear selectivity for CK2α in a panel of 140 protein kinases [1]. In contrast, the 5-aminoaryl analog CX-4945 cannot be directly used for such C-terminal conjugation without blocking the critical 5-substituent required for kinase binding, limiting its utility as a conjugation scaffold.

Bisubstrate inhibitors Fragment conjugation CK2 probe development

Optimal Research and Industrial Application Scenarios for 5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic Acid


Kinase-Inert Negative Control for CK2 Chemical Probe Selectivity Studies

In chemical biology experiments using CX-4945 or other CK2 inhibitors to probe kinase-dependent phenotypes, the 5-oxo-5,6-dihydro analog serves as a structurally matched, kinase-inert negative control. Its lack of CK2 inhibitory activity (>470,000-fold weaker than CX-4945 based on available enzyme inhibition data) and confirmed inactivity against 5-LOX (IC50 > 10 µM) and dihydroorotase (IC50 = 180 µM) support its use for verifying that observed cellular phenotypes are driven by CK2 engagement rather than off-target effects of the naphthyridine scaffold [1]. This addresses the well-documented problem that negative controls for chemical probes must themselves be carefully validated to avoid misleading conclusions [2].

Fragment-Based Drug Discovery (FBDD) Starting Point for Kinase Inhibitor Design

With a molecular weight of only 240.21 g/mol and predicted LogP significantly lower than 5-aminoaryl analogs (CX-4945: MW 349.77, LogP 4.88), the 5-oxo-5,6-dihydro scaffold satisfies 'rule-of-three' criteria for fragment-based screening [1]. Its synthetic accessibility via a one-pot, three-component reaction enables rapid analog generation for SAR exploration [2]. The unsubstituted 5-position and free 8-carboxylic acid provide two independent vectors for fragment growing or linking strategies, making it an ideal core scaffold for FBDD campaigns targeting kinases or other ATP-binding proteins.

Bisubstrate Inhibitor and PROTAC Conjugate Scaffold with Dual Derivatization Handles

The benzo[c][2,6]naphthyridine-8-carboxylic acid scaffold—exemplified by the 5-oxo-5,6-dihydro form—has been validated in bisubstrate inhibitor design, achieving two-digit picomolar CK2α affinity when conjugated to oligo(L-aspartic acid) peptides via the 8-carboxylic acid [1]. Unlike CX-4945, whose 5-position is occupied by the pharmacophoric 3-chlorophenylamino group, the 5-oxo scaffold leaves the 5-position available for independent optimization of ATP-site binding while the 8-carboxylic acid serves as a conjugation handle for peptide, PEG, or E3 ligase ligand attachment. This dual-derivatization capability is particularly valuable for PROTAC (PROteolysis TArgeting Chimera) design programs requiring simultaneous optimization of target binding and E3 ligase recruitment.

Medicinal Chemistry Library Diversification via Late-Stage Functionalization

The 5-oxo-5,6-dihydro oxidation state provides a chemically distinct starting point for diversification reactions not accessible from the fully aromatic 5-aminoaryl series. The lactam NH at the 6-position and the electrophilic carbonyl at the 5-position enable N-alkylation, reduction, or nucleophilic addition reactions that can generate novel chemotypes [1]. Given that CX-4945 derivatives with modifications at the 7-position have yielded highly selective CK2 inhibitors with superior pharmacokinetics compared to the parent compound [2], the 5-oxo scaffold offers an orthogonal diversification strategy for medicinal chemistry teams seeking to expand intellectual property space around the benzo[c][2,6]naphthyridine pharmacophore.

Quote Request

Request a Quote for 5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.